Antiviral Target Engagement Profile Versus Key 4-tert-Butyl Analog (BG-323)
High-strength direct comparative data between CAS 342594-68-7 and the closely related analog BG-323 is currently absent from the literature. However, BG-323, which differs only by a 4-tert-butyl group instead of a 4-bromo group, serves as a critical comparator. BG-323 demonstrated a Ki of 7.5 µM against the flavivirus capping enzyme and a Dengue replicon EC50 of 10.2 µM [1]. Given the profound sensitivity of this target to the C-5 substituent, where an unsubstituted ring is inactive (Ki >100 µM) and even minor changes to the substituent (e.g., isopropyl vs. tert-butyl) significantly alter binding, the compound CAS 342594-68-7 represents a crucial probe for exploring the electronic and steric effects of a para-bromo group, which is a distinct pharmacophore.
| Evidence Dimension | Biochemical binding affinity (Ki) and antiviral activity (EC50) |
|---|---|
| Target Compound Data | No data currently available in public literature. |
| Comparator Or Baseline | BG-323 (tert-butyl analog): Ki = 7.5 µM against Dengue virus capping enzyme; EC50 = 10.2 µM in Dengue replicon assay [1]. |
| Quantified Difference | Data gap; pending experimental determination. |
| Conditions | In vitro biochemical assay and Dengue virus subgenomic replicon assay in BHK cells [1]. |
Why This Matters
Procurement of this compound is essential to resolve a key data gap in the SAR of a validated antiviral target, specifically to determine the impact of replacing a bulky, electron-donating tert-butyl group with an electron-withdrawing bromine atom.
- [1] Stahla-Beek, H. J., et al. (2012). Identification of a novel antiviral inhibitor of the flavivirus guanylyltransferase enzyme. Journal of Virology, 86(16), 8730–8739. View Source
